molecular formula C18H15N5O2 B398760 8-amino-3-benzyl-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 300732-62-1

8-amino-3-benzyl-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione

Cat. No.: B398760
CAS No.: 300732-62-1
M. Wt: 333.3g/mol
InChI Key: BOJTYVQFSDEEIX-UHFFFAOYSA-N
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Description

8-Amino-3-benzyl-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione is a synthetic pteridine derivative characterized by a benzo[g]pteridine core modified with an amino group at position 8, a benzyl group at position 3, and a methyl group at position 7. Its molecular formula is C₁₇H₁₄N₄O₂ (molecular weight: 306.32 g/mol). This compound belongs to the alloxazine family, which shares the pteridine-2,4(1H,3H)-dione backbone .

Properties

IUPAC Name

8-amino-3-benzyl-7-methyl-1H-benzo[g]pteridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c1-10-7-13-14(8-12(10)19)21-16-15(20-13)17(24)23(18(25)22-16)9-11-5-3-2-4-6-11/h2-8H,9,19H2,1H3,(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJTYVQFSDEEIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)N=C3C(=N2)C(=O)N(C(=O)N3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diaminouracil and Alloxan Condensation

The benzo[g]pteridine scaffold is frequently synthesized through the condensation of 4,5-diaminouracil derivatives with diketones or keto-acids. For example, the reaction of 4,5-diamino-6-methyluracil with alloxan monohydrate in acetic acid yields the 7-methyl-substituted pteridine core. Boron trioxide is often added as a catalyst to enhance cyclization efficiency.

Reaction Conditions:

  • Solvent: Acetic acid

  • Catalyst: Boron trioxide (1.5–2.0 equiv)

  • Temperature: 75–80°C

  • Time: 3–5 hours

  • Yield: 48–60%

This method prioritizes the formation of the 2,4-dioxo-pteridine system, with the methyl group at position 7 introduced via the 6-methyl substituent on the uracil precursor.

Introduction of the Benzyl Group at Position 3

Alkylation of Pteridine Intermediates

The benzyl group is introduced through nucleophilic substitution or reductive amination. A common approach involves treating 8-amino-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione with benzyl bromide in the presence of a base such as potassium carbonate.

Example Protocol:

  • Substrate: 8-Amino-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione (1.0 equiv)

  • Reagent: Benzyl bromide (1.2 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 60°C, 12 hours

  • Yield: 55–65%

Side Reactions:

  • Over-alkylation at position 1 or 3 can occur if excess benzyl bromide is used.

  • Purification via preparative HPLC or recrystallization (ethanol/water) is critical to isolate the 3-benzyl isomer.

Optimization of Regioselectivity and Functional Group Compatibility

Protecting Group Strategies

To prevent undesired side reactions during benzylation, the amino group at position 8 is often protected with a tert-butoxycarbonyl (Boc) group. Deprotection is achieved post-alkylation using trifluoroacetic acid (TFA).

Stepwise Synthesis:

  • Protection: Boc₂O (1.5 equiv), DMAP (0.1 equiv), THF, 25°C, 2 hours.

  • Benzylation: As described in Section 2.1.

  • Deprotection: TFA/DCM (1:1), 25°C, 1 hour.

  • Overall Yield: 40–50%.

Alternative Routes via Reductive Amination

One-Pot Synthesis Using Aldehyde Intermediates

A streamlined method involves reductive amination of 8-amino-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione with benzaldehyde derivatives. Sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid facilitates the reaction.

Reaction Parameters:

ParameterValue
Substrate8-Amino-7-methyl derivative
AldehydeBenzaldehyde (1.1 equiv)
Reducing AgentNaBH₃CN (1.5 equiv)
SolventMeOH/AcOH (9:1)
Temperature25°C, 24 hours
Yield50–58%

This method reduces side products compared to alkylation but requires strict pH control to avoid over-reduction.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for high-temperature steps (e.g., cyclization). Key advantages include:

  • Improved Heat Transfer: Enables precise temperature control during exothermic reactions.

  • Higher Throughput: Reduces reaction time from hours to minutes.

  • Yield: 65–70% for cyclization steps.

Analytical Validation and Quality Control

Chromatographic Purity Assessment

Final compounds are purified via reversed-phase HPLC (C18 column) using acetonitrile/water gradients. Purity thresholds exceed 95%, as confirmed by:

  • HPLC-MS: m/z 358.3 [M+H]⁺.

  • ¹H NMR: Characteristic signals at δ 4.99 (s, 2H, benzyl CH₂) and δ 2.52 (s, 3H, CH₃) .

Chemical Reactions Analysis

Types of Reactions

8-amino-3-benzyl-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino, benzyl, and methyl groups can participate in substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, amines, and other nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemistry

8-Amino-3-benzyl-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione serves as a building block for synthesizing more complex pteridine derivatives. It is utilized in various synthetic pathways to create analogs with enhanced properties or different functionalities.

Table 1: Synthetic Routes

Synthetic MethodDescription
Condensation ReactionInvolves the reaction of benzyl and pteridine precursors under acidic or basic conditions.
Multi-step SynthesisOften requires several steps to achieve the desired product with specific substituents.

Biology

The compound has been studied for its potential role in enzyme inhibition. Its ability to bind to active sites of enzymes makes it a candidate for research into metabolic regulation and therapeutic interventions.

Case Study: Enzyme Inhibition
In a study investigating the inhibition of specific enzymes related to cancer metabolism, this compound demonstrated significant inhibitory effects on target enzymes, suggesting potential applications in cancer therapy .

Medicine

This compound is under investigation for its anticancer, antiviral, and antibacterial properties. Its unique structure allows it to interact effectively with biological targets.

Table 2: Biological Activities

Activity TypePotential Applications
AnticancerInhibits tumor growth by targeting specific pathways involved in cell proliferation.
AntiviralShows promise in inhibiting viral replication processes.
AntibacterialEffective against certain bacterial strains through interference with metabolic functions.

Industrial Applications

In addition to its research applications, this compound is utilized in the development of dyes and pigments due to its unique chromophoric properties. Its stability and color properties make it suitable for industrial applications where colorfastness is important.

Mechanism of Action

The mechanism of action of 8-amino-3-benzyl-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. For example, it may inhibit enzymes involved in folate metabolism or interact with nucleic acids, affecting DNA and RNA synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The benzo[g]pteridine-2,4(1H,3H)-dione scaffold serves as the foundation for numerous derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
8-Amino-3-benzyl-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione 8-NH₂, 3-benzyl, 7-CH₃ C₁₇H₁₄N₄O₂ 306.32 Potential redox activity; structural complexity may enhance photophysical tuning
Lumazine (Pteridine-2,4(1H,3H)-dione) None (base structure) C₆H₄N₄O₂ 164.12 MALDI matrix for lipid analysis; minimal fluorescence
7,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione (Lumichrome) 7-CH₃, 8-CH₃ C₁₁H₁₀N₄O₂ 230.22 Photoluminescence; used in impurity profiling of riboflavin additives
8-Aminobenzo[g]pteridine-2,4(1H,3H)-dione 8-NH₂ C₉H₆N₄O₂ 202.17 Commercially available; explored in redox flow batteries
8-Amino-3-benzylbenzo[g]pteridine-2,4(1H,3H)-dione 8-NH₂, 3-benzyl C₁₆H₁₂N₄O₂ 292.29 Lacks 7-CH₃; reduced steric hindrance
8-Chloro-7-methylbenzo[g]pteridine-2,4-dione 8-Cl, 7-CH₃ C₁₁H₇ClN₄O₂ 262.65 Halogen substitution may enhance stability or reactivity
Naphtho[2,3-g]pteridine-2,4(1H,3H)-dione Extended naphtho ring C₁₃H₈N₄O₂ 252.23 Red-shifted absorption/emission; photoredox catalysis

Photophysical and Functional Properties

  • Extended Aromatic Systems : Naphtho-fused derivatives (e.g., naphtho[2,3-g]pteridine-2,4-dione) exhibit enhanced absorption in the visible range (λₐᵦₛ > 400 nm) and prolonged fluorescence lifetimes compared to benzo[g]pteridines, making them suitable for light-driven applications .
  • The 8-amino group introduces electron-donating effects, which may enhance redox activity .

Biological Activity

8-amino-3-benzyl-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. This compound has garnered interest due to its unique structural features and potential biological activities, including anticancer, antiviral, and antibacterial properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a fused benzene and pteridine ring system. The presence of the benzyl substituent enhances its hydrophobic interactions with biological targets, potentially increasing its efficacy as an inhibitor or therapeutic agent.

PropertyValue
Molecular FormulaC18H15N5O
Molecular Weight333.3 g/mol
LogP1.94
PSA (Polar Surface Area)101 Ų

The biological activity of this compound primarily involves its interaction with specific molecular targets. It is hypothesized that it may inhibit enzymes by binding to their active sites, thus blocking substrate access. The compound's ability to participate in hydrogen bonding and π-π interactions plays a significant role in its binding affinity and specificity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

Case Study:
A study involving human breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of the caspase cascade, leading to apoptosis .

Antiviral Properties

This compound has also been investigated for its antiviral activity against several viruses, including HIV and influenza. Its mechanism appears to involve the inhibition of viral replication through interference with viral enzymes.

Research Findings:
In a screening assay for antiviral compounds, this compound displayed significant inhibitory effects on the replication of the influenza virus at concentrations as low as 10 μM .

Antibacterial Effects

The antibacterial activity of this compound has been noted against various bacterial strains. It is believed that the compound disrupts bacterial cell wall synthesis or inhibits essential metabolic pathways.

Clinical Relevance:
In vitro tests against methicillin-resistant Staphylococcus aureus (MRSA) showed promising results, with minimum inhibitory concentrations (MIC) comparable to known antibiotics .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, it is useful to compare it with other related pteridine derivatives.

Compound NameAnticancer ActivityAntiviral ActivityAntibacterial Activity
8-amino-3-benzyl-7-methylbenzo[g]pteridine-2,4-dioneHighModerateHigh
8-amino-3-methylbenzo[g]pteridine-2,4-dioneModerateLowModerate
8-amino-3-phenylbenzo[g]pteridine-2,4-dioneLowHighLow

Q & A

Q. What are the optimal synthetic conditions for 8-amino-3-benzyl-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione?

  • Methodological Answer : Synthesis typically involves multi-step reactions with precise control of solvents, catalysts, and temperature. For example, derivatives of benzo[g]pteridine-diones are synthesized using polar aprotic solvents (e.g., DMF) and catalysts like triethylamine, with reaction temperatures maintained at 80–100°C to achieve yields of 60–85% . Key steps include:
  • Condensation : Benzylamine derivatives react with methyl-substituted precursors under reflux.
  • Cyclization : Acidic or basic conditions facilitate ring closure.
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures purity.
    Optimization requires adjusting molar ratios (e.g., 1:1.2 for amine:carbonyl) and monitoring reaction progress via TLC .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer : A combination of techniques validates structure:
  • NMR : 1H^1H and 13C^13C NMR identify proton environments and carbon frameworks (e.g., benzyl group protons at δ 4.5–5.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z 323.2) .
  • IR Spectroscopy : Stretching frequencies for NH (3200–3400 cm1^{-1}) and carbonyl groups (1650–1750 cm1^{-1}) verify functional groups .
    Gas-phase ionization energy data from NIST (e.g., 8.5–9.2 eV) may supplement analysis .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Adhere to OSHA/NIOSH guidelines:
  • PPE : Wear nitrile gloves, lab coats, and EN 166-certified safety goggles. Use P95 respirators if aerosolization occurs .
  • Ventilation : Conduct reactions in fume hoods with ≥100 ft/min airflow .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
    Stability tests indicate no explosive reactivity, but avoid strong oxidizers and high temperatures (>200°C) .

Advanced Research Questions

Q. How can contradictions in experimental data (e.g., variable reaction yields) be systematically resolved?

  • Methodological Answer : Apply a three-step framework:

Controlled Replication : Repeat experiments with standardized conditions (e.g., fixed solvent purity, humidity control) to isolate variables .

Statistical Analysis : Use ANOVA or Design of Experiments (DoE) to identify significant factors (e.g., catalyst aging, moisture content) .

Mechanistic Probes : Employ isotopic labeling (e.g., 15N^{15}N-amine) or in-situ FTIR to track intermediate formation .
Cross-validate findings with computational models (e.g., DFT for transition state analysis) .

Q. What computational approaches predict the compound’s reactivity in catalytic systems?

  • Methodological Answer : Molecular dynamics (MD) and density functional theory (DFT) simulations are key:
  • MD Simulations : Model solvation effects and ligand-protein interactions (e.g., binding affinity to flavoenzymes) using AMBER or GROMACS .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites (e.g., C4 carbonyl as a reactive center) .
    Validate predictions with experimental kinetics (e.g., rate constants for Suzuki-Miyaura couplings) .

Q. How does the compound’s electronic structure influence its role in photoactive applications?

  • Methodological Answer : The benzo[g]pteridine core exhibits π-conjugation and redox activity:
  • UV-Vis Spectroscopy : Absorption maxima at 350–400 nm (ε > 10,000 M1^{-1}cm1^{-1}) suggest potential as a photosensitizer .
  • Electrochemical Analysis : Cyclic voltammetry reveals reversible reduction at −0.5 V (vs. Ag/AgCl), indicating electron-accepting capacity .
    Modify substituents (e.g., electron-donating benzyl groups) to tune HOMO-LUMO gaps for targeted photochemical applications .

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